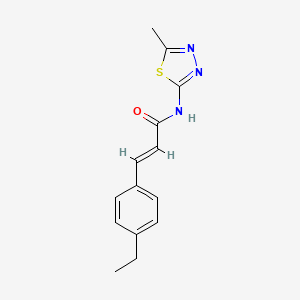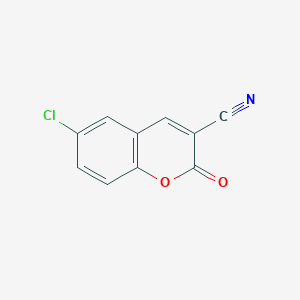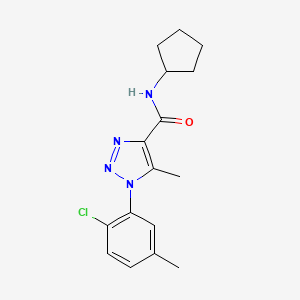![molecular formula C9H10N6O2 B6422114 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione CAS No. 81147-00-4](/img/structure/B6422114.png)
3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione, otherwise known as 3,9-dimethyl-1H,4H,6H,7H,8H,9H-triazino[4,3-g]purine-6,8-dione (DMPT), is a novel purine nucleoside analogue that has been used in a variety of scientific research applications. DMPT is a derivative of the purine nucleoside adenosine and is structurally related to other purine nucleoside analogues such as adenosine and guanosine. DMPT has been found to have a number of interesting biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione has been used in a variety of scientific research applications. It has been used in the study of the effects of purine nucleoside analogues on the activity of enzymes involved in purine metabolism, as well as in the study of the effects of purine nucleoside analogues on the activity of enzymes involved in DNA replication and repair. This compound has also been used in the study of the effects of purine nucleoside analogues on the regulation of gene expression, as well as in the study of the effects of purine nucleoside analogues on the regulation of cell cycle progression.
Wirkmechanismus
Target of Action
It’s known that similar compounds have shownantineoplastic , anti-HIV-1 , and antimicrobial activities , suggesting that the compound may interact with targets involved in these biological processes.
Biochemical Pathways
Given its reported antineoplastic, anti-hiv-1, and antimicrobial activities , it’s likely that it affects pathways related to cell proliferation, viral replication, and microbial growth.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione in laboratory experiments has a number of advantages. This compound is relatively inexpensive, and is easy to synthesize and store. In addition, this compound has a number of interesting biochemical and physiological effects, making it a useful tool for studying the effects of purine nucleoside analogues. However, this compound has a number of limitations. For example, it has a relatively short half-life, making it difficult to use in long-term experiments. In addition, this compound has a number of potential toxic effects, making it important to use with caution.
Zukünftige Richtungen
Given the potential of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione as a tool for studying the effects of purine nucleoside analogues, there are a number of potential future directions for research. One potential direction is to further explore the mechanism of action of this compound, in order to better understand its effects on purine metabolism and DNA replication and repair. In addition, further research could be conducted on the effects of this compound on tumor cell growth, in order to better understand its potential as an anti-tumor agent. Finally, further research could be conducted on the potential toxic effects of this compound, in order to better understand its safety profile.
Synthesemethoden
The synthesis of 3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione is a multi-step process that involves the use of a variety of reagents and solvents. The first step involves the reaction of 4-chloro-3-methyl-1H-1,2,4-triazole with 2-amino-6-methyl-8-chloropurine in an aqueous solution of sodium hydroxide. This reaction yields the desired this compound. The second step involves the reaction of the product with acetic anhydride in aqueous acetic acid, followed by the addition of sodium bicarbonate to the reaction mixture. This yields the desired 3,9-dimethyl-1H,4H,6H,7H,8H,9H-triazino[4,3-g]purine-6,8-dione.
Eigenschaften
IUPAC Name |
3,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c1-4-3-15-5-6(10-8(15)13-12-4)14(2)9(17)11-7(5)16/h3H2,1-2H3,(H,10,13)(H,11,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIKWTNMIVLMJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC2=NC3=C(N2C1)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6422034.png)
![N-(4-methylphenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B6422047.png)
![methyl 4-[(9H-purin-6-yl)amino]benzoate](/img/structure/B6422048.png)


![1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422074.png)
![N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B6422079.png)
![3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6422093.png)

![N-benzyl-2-methyl-3-phenyl-5H,6H,7H,8H-pyrazolo[3,2-b]quinazolin-9-amine](/img/structure/B6422131.png)
![N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide](/img/structure/B6422139.png)
![4-(cyclopropylsulfamoyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B6422142.png)
![2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6422146.png)
![6-methyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one](/img/structure/B6422150.png)